2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide
Overview
Description
2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.10243389 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Hydrazinecarbothioamide derivatives have been synthesized through various chemical reactions, contributing to the development of compounds with potential applications in drug discovery, material science, and catalysis. For instance, a study by Darehkordi and Ghazi (2013) demonstrated the synthesis of compounds through condensation reactions, leading to the formation of derivatives that serve as monomers for the synthesis of dendrimers (Darehkordi & Ghazi, 2013). Another research by Aly et al. (2018) explored the reactive intermediates in reactions involving hydrazinecarbothioamides, yielding various heterocyclic rings, which are fundamental in the development of new pharmaceuticals (Aly et al., 2018).
Analytical Applications
Hydrazinecarbothioamide derivatives have been utilized in the modification of electrodes for selective and sensitive detection of bioactive molecules. Beitollahi et al. (2008) fabricated a novel modified electrode that exhibited strong catalytic functions for the oxidation of epinephrine, showcasing the potential of these compounds in electrochemical sensors (Beitollahi, Karimi-Maleh, & Khabazzadeh, 2008).
Molecular Structure and Drug Likeness
The molecular structure, drug likeness, and potential as antiviral agents of hydrazinecarbothioamide derivatives have been investigated. Jenepha Mary, Pradhan, and James (2020) conducted a study focusing on the inhibitory potency against SARS-CoV-2, providing insights into the pharmacokinetic properties and the potential for developing antiviral drugs (Jenepha Mary, Pradhan, & James, 2020).
Antimicrobial Evaluation
Research on hydrazinecarbothioamide derivatives has also extended to their antimicrobial properties. Darwish et al. (2014) synthesized novel compounds bearing a sulfonamide moiety, demonstrating significant antimicrobial activity, which underscores the therapeutic potential of these compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Properties
IUPAC Name |
1-[[5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl]amino]-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-13-4-6-16(7-5-13)22-15(3)32-12-19(22)23(29)26-27-24(31)25-17-8-9-18-14(2)10-21(28)30-20(18)11-17/h4-12H,1-3H3,(H,26,29)(H2,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFRSVFPFBCNRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NNC(=S)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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